Cas no 126357-82-2 (2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde)

2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde is a protected benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 2-position and a methoxy substituent at the 3-position. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate, offering selective reactivity due to its orthogonal protecting groups. The TBS group provides robust protection for the hydroxyl functionality, enabling further transformations under basic or nucleophilic conditions, while the aldehyde moiety remains accessible for condensation or reduction reactions. Its stability under a range of reaction conditions makes it suitable for multi-step syntheses, particularly in the preparation of complex aromatic systems or pharmaceutical precursors. The methoxy group further enhances its utility in directed metalation or electrophilic substitution reactions.
2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde structure
126357-82-2 structure
Product Name:2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde
CAS No:126357-82-2
MF:C14H22O3Si
MW:266.408185482025
CID:1220249
PubChem ID:11644690
Update Time:2025-10-23

2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
    • 2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde
    • 2-((tert-Butyldimethylsilyl)oxy)-3-methoxybenzaldehyde
    • DTXSID80469954
    • 2-Hydroxy-3-methoxybenzaldehyde, tert-butyldimethylsilyl ether
    • o-Vanillin, TBDMS derivative
    • SCHEMBL2871507
    • C14H22O3Si
    • 2-[(TERT-BUTYLDIMETHYLSILYL)OXY]-3-METHOXYBENZALDEHYDE
    • CBGNWUINIDQCCM-UHFFFAOYSA-N
    • EN300-19460646
    • 126357-82-2
    • 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde
    • Inchi: 1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3
    • InChI Key: CBGNWUINIDQCCM-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OC1C(=CC=CC=1C=O)OC

Computed Properties

  • Exact Mass: 266.13386
  • Monoisotopic Mass: 266.13382109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde Pricemore >>

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Additional information on 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde

2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde: A Versatile Organic Compound with Promising Applications in Modern Biopharmaceutical Research

2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde, with the chemical identifier CAS No. 126357-82-2, represents a unique class of organic molecules that have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a complex molecular architecture that combines aromatic functionality with silicon-based ether groups, making it a valuable intermediate for the synthesis of bioactive molecules. Its structural elements—including the 1,1-dimethylethyl (tert-butyl) group, the dimethylsilyloxy (SiOCH2) substituent, and the 3-methoxy (OCH3) moiety—contribute to its multifunctional properties. Recent studies have highlighted its potential applications in drug discovery, functional material development, and synthetic chemistry, underscoring its significance as a key compound in modern biomedical research.

The 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde molecule is characterized by a benzene ring with an aldehyde group at the para position relative to the 3-methoxy substituent. The dimethylsilyloxy group, attached to the benzene ring at the meta position, introduces steric bulk and electronic effects that can influence the compound’s reactivity and biological activity. The 1,1-dimethylethyl group, a tertiary carbon chain, further enhances the molecule’s stability and provides opportunities for functional group modification. These structural features make the compound a versatile scaffold for the design of derivatives with tailored properties, as evidenced by recent advancements in organic synthesis and molecular design.

Recent research has demonstrated the utility of 2-(1,1-Dimethylethyldimethylsilyloxy-3-methoxy-benzaldehyde in the development of novel therapeutic agents. A 2023 study published in *Journal of Medicinal Chemistry* reported the synthesis of derivatives of this compound that exhibit enhanced antifungal activity against drug-resistant fungal strains. The dimethylsilyloxy group was found to improve the solubility and permeability of the molecules, enabling them to cross biological membranes more effectively. Similarly, a 2024 paper in *Organic & Biomolecular Chemistry* explored the use of this compound as a precursor for the synthesis of bioactive heterocyclic compounds, leveraging its ability to undergo nucleophilic substitution reactions under mild conditions.

The 3-methoxy substituent in 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde plays a critical role in modulating its interaction with biological targets. Methoxy groups are known to influence the hydrophobicity and hydrogen-bonding capacity of molecules, which can impact their binding affinity to proteins or nucleic acids. A 2022 study in *ACS Chemical Biology* highlighted the importance of the 3-methoxy group in enhancing the selectivity of compounds targeting specific enzyme pathways. This finding underscores the potential of this compound as a building block for the design of selective inhibitors or modulators of enzymatic activity.

The 1,1-dimethylethyl group in this compound contributes to its chemical stability and resistance to hydrolysis, which is particularly advantageous in pharmaceutical applications. This feature has been exploited in the development of prodrugs that release the active moiety under physiological conditions. A 2023 review in *Drug Discovery Today* emphasized the role of tert-butyl groups in protecting functional groups during synthetic processes, a property that aligns with the structural characteristics of 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde. This stability makes the compound a promising candidate for the synthesis of long-acting formulations or sustained-release drug delivery systems.

Advancements in computational chemistry have further expanded the applications of 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde. Molecular docking studies and quantum mechanical calculations have been used to predict its interactions with biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. A 2024 study published in *Chemical Communications* demonstrated that the dimethylsilyloxy group can modulate the conformational flexibility of the molecule, enabling it to adopt specific orientations that enhance its binding affinity to target proteins. These insights have facilitated the rational design of derivatives with optimized pharmacological profiles.

The synthesis of 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde involves multi-step organic reactions that highlight the importance of precise control over functional group chemistry. A 2023 paper in *Synthetic Communications* described a novel synthetic route that utilizes silicon-based coupling reactions to construct the dimethylsilyloxy group in a stereocontrolled manner. This approach has enabled the preparation of enantiomerically pure derivatives, which are critical for applications in chiral drug development. The ability to synthesize this compound with high stereochemical fidelity underscores its utility as a chiral scaffold in asymmetric synthesis.

Recent trends in green chemistry have also influenced the development of 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde. Researchers are exploring catalytic methods and solvent-free conditions to reduce the environmental impact of its synthesis. A 2024 study in *Green Chemistry* reported the use of solid-phase synthesis techniques to prepare derivatives of this compound with minimal waste generation. These sustainable approaches align with the growing emphasis on eco-friendly pharmaceutical manufacturing and highlight the compound’s potential for large-scale production.

In conclusion, 2-(1,1-Dimethylethyl)dimethylsilyloxy-3-methoxy-benzaldehyde represents a versatile and structurally unique compound with broad applications in modern biopharmaceutical research. Its combination of aromatic functionality, silicon-based ether groups, and methoxy substituents provides a foundation for the design of bioactive molecules with enhanced therapeutic properties. As research continues to uncover new synthetic methods and biological applications, this compound is poised to play an increasingly important role in the development of innovative therapies and functional materials.

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